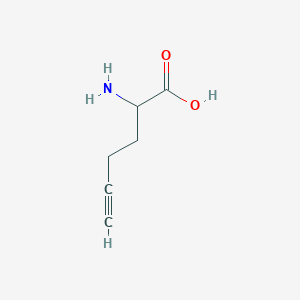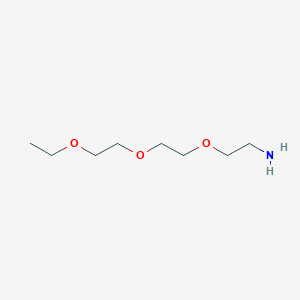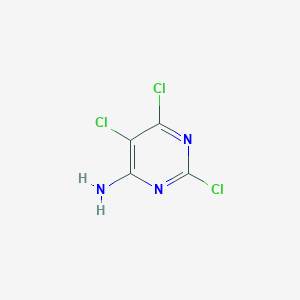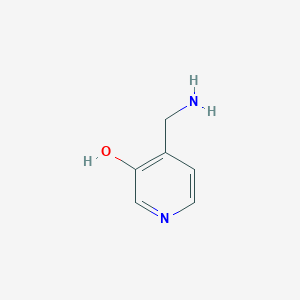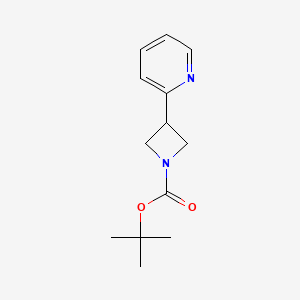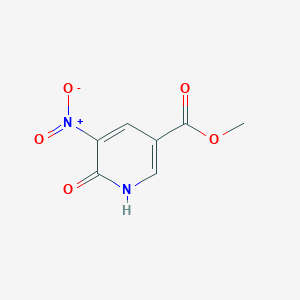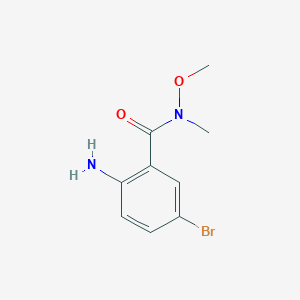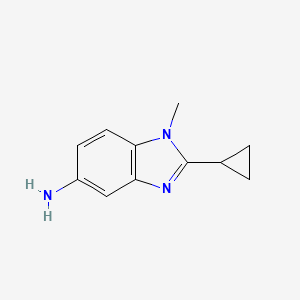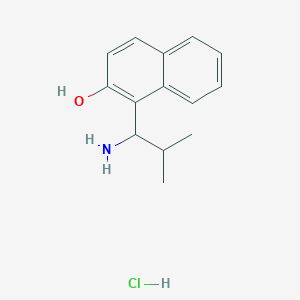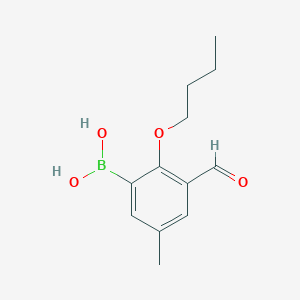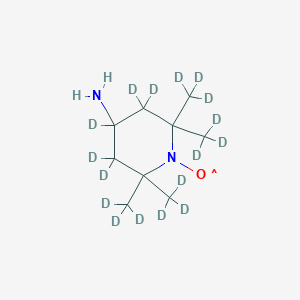![molecular formula C8H6N2O2 B1287841 1H-吡咯并[3,2-c]吡啶-2-羧酸 CAS No. 800401-65-4](/img/structure/B1287841.png)
1H-吡咯并[3,2-c]吡啶-2-羧酸
概述
描述
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system
科学研究应用
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of novel materials with specific electronic properties.
作用机制
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit FMS kinase, which is involved in various signaling pathways . This inhibition can lead to potential applications in anticancer and antiarthritic drug development. The compound’s interactions with enzymes and proteins are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can modulate the activity of these biomolecules.
Cellular Effects
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on FMS kinase can lead to altered cell signaling, which may result in changes in cell proliferation and apoptosis . Additionally, the compound’s impact on gene expression can further influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can form hydrogen bonds with the backbone carbonyl of specific amino acids in the hinge region of target enzymes, such as FMS kinase . This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound’s influence on gene expression can result in the activation or repression of specific genes, further modulating cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable when stored at 2-8°C, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may result in long-term alterations in cellular function.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in animal models can vary with different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of target enzymes and greater changes in cellular function . At high doses, the compound may also exhibit toxic or adverse effects, which can limit its therapeutic potential. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can influence metabolic flux and metabolite levels by inhibiting specific enzymes involved in these pathways . This inhibition can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid’s subcellular localization can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more effective modulation of cellular processes. Understanding the subcellular localization of the compound is essential for developing targeted therapies and improving its efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriately substituted pyridine derivatives. For example, a palladium-mediated Sonogashira coupling of a substituted pyridine can be followed by cyclization to form the pyrrolo[3,2-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of activating groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
相似化合物的比较
1H-pyrrolo[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system.
1H-pyrrolo[3,2-b]pyridine: Differing in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-c]pyridine: Featuring a pyrazole ring fused to the pyridine ring.
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOMGVCGLRXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589843 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-65-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

